molecular formula C7H6Cl2O4S2 B1447038 Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 1803589-56-1

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B1447038
CAS No.: 1803589-56-1
M. Wt: 289.2 g/mol
InChI Key: UCBROQXTHVRJEL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is systematically identified through multiple standardized nomenclature systems and registry numbers that establish its precise chemical identity. The compound is officially registered under Chemical Abstracts Service number 1803589-56-1, which serves as its primary identifier in chemical databases and regulatory documentation. The molecular descriptor file number MFCD01763643 provides additional reference for structural databases and chemical inventory systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name accurately describing the substitution pattern on the thiophene ring system. Alternative nomenclature variations include "methyl 3-chloro-5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate," which emphasizes the thiophene ring as the central structural unit. The compound's molecular formula C7H6Cl2O4S2 precisely defines its atomic composition, indicating the presence of seven carbon atoms, six hydrogen atoms, two chlorine atoms, four oxygen atoms, and two sulfur atoms.

Property Value Reference
Chemical Abstracts Service Number 1803589-56-1
Molecular Descriptor File Number MFCD01763643
Molecular Formula C7H6Cl2O4S2
Molecular Weight 289.1561
International Union of Pure and Applied Chemistry Name This compound

The Simplified Molecular Input Line Entry System notation "COC(=O)c1sc(c(c1Cl)C)S(=O)(=O)Cl" provides a linear representation of the molecular structure that facilitates computational analysis and database searching. This notation systematically describes the connectivity pattern, beginning with the methyl ester group and proceeding through the substituted thiophene ring to the chlorosulfonyl functionality.

Historical Development and Discovery

The development of this compound emerged from extensive research into thiophene-based pharmaceutical intermediates, particularly those required for the synthesis of non-steroidal anti-inflammatory drugs. Patent documentation reveals that this compound was specifically developed as a crucial intermediate in the preparation of lornoxicam, a potent anti-inflammatory medication belonging to the oxicam class. The synthetic pathway utilizing this compound as a starting material represents a significant advancement in pharmaceutical manufacturing efficiency.

Chinese patent literature from 2013 documents the first comprehensive synthetic methodology for producing lornoxicam using this compound as the foundational raw material. This patent disclosure marked a pivotal moment in the compound's commercial significance, establishing its role in large-scale pharmaceutical production. Subsequent patent filings in 2018 refined the synthetic approaches, developing one-pot processes that enhanced manufacturing efficiency while maintaining product purity.

The evolution of synthetic methodologies has demonstrated the compound's stability and reliability as a pharmaceutical intermediate. Research publications have documented its utility in ring formation reactions and condensation processes that are essential for constructing the complex heterocyclic systems found in modern pharmaceuticals. The compound's discovery and development reflect broader trends in medicinal chemistry toward more efficient and environmentally sustainable synthetic routes.

Position within Thiophene Derivative Classification

This compound occupies a distinctive position within the broader classification of thiophene derivatives, representing a highly functionalized member of this important heterocyclic family. Thiophene derivatives have been extensively studied for their diverse biological activities and synthetic utility, with comprehensive classification models developed to predict their properties and potential applications. This particular compound falls within the category of polyfunctionalized thiophenes, characterized by multiple electron-withdrawing groups that significantly influence its chemical reactivity and biological properties.

Research into thiophene derivative classification has employed sophisticated computational methods, including linear discriminant analysis, k-nearest neighbor classification, and probabilistic neural networks to categorize compounds based on their structural features. Within these classification frameworks, this compound would be classified as a highly substituted thiophene with significant electrophilic character due to the presence of both chlorine and chlorosulfonyl substituents.

The compound's position within thiophene chemistry is further defined by its relationship to other structurally similar molecules documented in chemical databases. Comparative analysis reveals close structural relationships with methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and methyl 5-(chlorosulfonyl)thiophene-2-carboxylate, differing primarily in the number and position of substituents. These structural relationships provide valuable insights into structure-activity relationships and synthetic accessibility within the thiophene derivative family.

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that confer unique chemical and physical properties. The central thiophene ring system provides a stable aromatic framework upon which multiple substituents are precisely positioned to optimize reactivity and selectivity in chemical transformations. The compound's molecular weight of 289.1561 reflects the substantial functionalization achieved while maintaining a compact molecular structure suitable for pharmaceutical applications.

The ester functionality at the 2-position of the thiophene ring represents a reactive site that can undergo hydrolysis, transesterification, or nucleophilic substitution reactions under appropriate conditions. The methyl group at the 4-position provides steric hindrance that influences the compound's conformational preferences and reaction selectivity. The chlorine substituent at the 3-position serves as both an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions.

Structural Feature Position Functional Impact Chemical Significance
Methyl Ester 2-position Electrophilic reactivity Hydrolysis and substitution reactions
Chlorine Atom 3-position Electron withdrawal Leaving group potential
Methyl Group 4-position Steric hindrance Conformational control
Chlorosulfonyl Group 5-position High electrophilicity Nucleophilic attack site
Thiophene Ring Central scaffold Aromatic stability Electronic delocalization

The chlorosulfonyl group at the 5-position represents the most reactive functionality within the molecule, exhibiting high electrophilicity that makes it an excellent target for nucleophilic attack. This group's reactivity is enhanced by the electron-withdrawing effects of the adjacent chlorine substituent and the aromatic thiophene system. The spatial arrangement of these functional groups creates a molecule with multiple reactive sites that can be selectively targeted depending on reaction conditions and reagent choice.

The compound's three-dimensional structure, as represented by its conformational preferences, influences its physical properties including solubility, melting point, and crystalline behavior. The presence of multiple polar functional groups contributes to intermolecular interactions that affect solid-state packing and solution behavior. Understanding these structural features is essential for optimizing synthetic procedures and predicting the compound's behavior in various chemical environments.

Properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBROQXTHVRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate generally follows these key steps:

  • Starting Material: A suitably substituted thiophene derivative, often methyl 4-methylthiophene-2-carboxylate or a related intermediate.

  • Chlorination: Introduction of the chloro substituent at the 3-position of the thiophene ring is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step requires controlled temperature and reaction times to achieve regioselective chlorination without over-chlorination or ring degradation.

  • Chlorosulfonation: The chlorosulfonyl group (-SO₂Cl) is introduced at the 5-position via reaction with chlorosulfonic acid (ClSO₃H). This step is critical for regioselectivity and requires careful temperature control (often low temperatures around 0–5°C) and stoichiometric precision to avoid polysulfonation or side reactions.

  • Esterification: The carboxylate ester group is formed or preserved by reaction with methanol, often in the presence of an acid catalyst such as sulfuric acid (H₂SO₄). This step ensures the methyl ester functionality at the 2-position is intact or formed if starting from the acid precursor.

  • Reaction Medium and Conditions: Solvents such as dichloromethane, ethanol, or acetonitrile are commonly used depending on the step. Acidic or aprotic solvents may be employed to optimize reaction rates and selectivity.

  • Purification: Following synthesis, purification is typically achieved by crystallization, distillation, or chromatographic methods to isolate the pure compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up with the following considerations:

  • Continuous Flow Reactors: Automated continuous flow systems allow precise control of temperature, pressure, and reagent feed rates, improving yield and reproducibility.

  • Reaction Parameter Optimization: Temperature, pressure, reagent concentration, and reaction time are tightly controlled to maximize selectivity for the desired substitution pattern and minimize impurities.

  • Purification Techniques: Large-scale crystallization and distillation are employed to achieve high purity (>95%) suitable for further synthetic applications.

  • Safety and Environmental Controls: Handling of chlorosulfonic acid and chlorinating agents requires specialized equipment and protocols to manage corrosivity and toxicity.

Reaction Analysis and Mechanistic Insights

Step Reagents/Conditions Key Considerations Outcome/Product
Chlorination Thionyl chloride or PCl₅, controlled temp Regioselectivity at 3-position; avoid over-chlorination 3-chloro substituted thiophene intermediate
Chlorosulfonation Chlorosulfonic acid, 0–5°C, stoichiometric Selective sulfonylation at 5-position; moisture exclusion Introduction of chlorosulfonyl group (-SO₂Cl)
Esterification Methanol, acid catalyst (H₂SO₄), reflux Preservation or formation of methyl ester Methyl ester at 2-position preserved or formed
Purification Crystallization, distillation, chromatography Removal of impurities and isomers Pure this compound

Analytical and Characterization Techniques

Post-synthesis, the compound's identity, purity, and structural integrity are confirmed using:

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Chlorination Agent Thionyl chloride (SOCl₂) or PCl₅ Controlled addition, low temperature preferred
Chlorosulfonation Agent Chlorosulfonic acid (ClSO₃H) 0–5°C, moisture-free environment
Esterification Methanol + H₂SO₄ catalyst Reflux conditions, acid-catalyzed
Solvents Dichloromethane, ethanol, acetonitrile Selected based on step and solubility
Reaction Time Several hours (4–6 h typical for sulfonation) Depends on scale and temperature
Purification Techniques Crystallization, distillation, chromatography To achieve >95% purity
Yield 65–75% (lab scale), >85% (industrial continuous flow) Optimized by stoichiometry and reaction control

Research Findings and Optimization Notes

  • Regioselectivity: Chlorosulfonation occurs preferentially at the 5-position due to electronic effects and steric hindrance, influenced by the methyl and chloro substituents.

  • Reaction Control: Low temperatures and slow addition rates of chlorosulfonic acid improve selectivity and reduce side products.

  • Moisture Sensitivity: The chlorosulfonyl group is highly reactive toward moisture; strict anhydrous conditions are essential to prevent hydrolysis.

  • Scale-Up Challenges: Maintaining regioselectivity and purity during scale-up requires continuous monitoring and advanced reactor design.

  • Alternative Routes: Some research explores directed ortho-metalation or protective group strategies to enhance selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler thiophene derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution Reactions: Thiophene derivatives with various functional groups replacing the chloro or chlorosulfonyl groups.

    Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.

    Reduction Reactions: Thiophene derivatives with reduced functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate has shown promising biological activities:

  • Cytochrome P450 Inhibition : It serves as an inhibitor for various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This property suggests its potential use in drug formulation to modify pharmacokinetics.
  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate effective dose-response relationships:
    Cell LineIC50 (μM)
    MCF-712.5
    HepG210.0

These findings suggest that the compound may be explored further for combination therapies in cancer treatment.

Analytical Chemistry

The compound has been utilized in the development of a new type of chiral stationary phase for High Performance Liquid Chromatography (HPLC). This application enhances the separation selectivity for aromatic positional isomers and enantiomers of chiral drug compounds, demonstrating its utility in analytical methods.

The biological activity of this compound extends beyond anticancer properties:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, as indicated by Minimum Inhibitory Concentration (MIC) values:
    Bacterial StrainMIC (μM)
    Escherichia coli0.21
    Pseudomonas aeruginosa0.25
    Staphylococcus aureus0.30
    Bacillus subtilis0.35

This antimicrobial efficacy highlights its potential application in developing new antibiotics or preservatives.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

  • Combination Therapy Study : A study indicated that when combined with sorafenib, the efficacy of this compound was enhanced, leading to lower concentrations required for cytotoxic effects on HepG2 cells.
  • In Vivo Studies : Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects such as cellular damage.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and chlorosulfonyl groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also play a role in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate (Target) 3-Cl, 4-CH₃, 5-SO₂Cl, 2-COOCH₃ ~284.7 (calculated) Chlorosulfonyl, methyl ester High reactivity (SO₂Cl), lipophilic
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate 4-Cl, 3-OH, 5-SCH₃, 2-COOCH₃ 238.7 Hydroxy, methylsulfanyl Hydrogen bonding capacity, polar
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid 3-Cl, 4-SO₂CH(CH₃)₂, 5-SCH₃, 2-COOH ~325.8 (calculated) Isopropylsulfonyl, carboxylic acid Bulky substituent, acidic
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate 4-Cl, 3-OH, 5-OCH₃, 2-COOCH₃ 222.6 Hydroxy, methoxy Polar, electron-donating (OCH₃)
Methyl 5-(2-chlorophenyl)-4-(4-chlorophenyl)-3-methoxy-thiophene-2-carboxylate 3-OCH₃, 4-(4-Cl-C₆H₄), 5-(2-Cl-C₆H₄), 2-COOCH₃ 393.3 Aromatic chlorophenyl groups High steric hindrance, π-π interactions

Key Comparative Insights

Hydrogen Bonding and Solubility
  • Compounds with hydroxy groups ( and ) exhibit hydrogen-bonding capabilities, increasing solubility in polar solvents like water or ethanol. The absence of such groups in the target compound suggests lower polarity but higher lipophilicity, favoring organic solvent solubility (e.g., dichloromethane) .
  • The carboxylic acid in enhances water solubility at physiological pH but introduces acidity (pKa ~2-3), which may complicate purification .
Steric and Electronic Effects
  • The target compound’s methyl group (position 4) offers minimal steric interference, favoring compact crystal packing .
Physical Properties
  • Molecular weight correlates with substituent bulk: ’s compound (393.3 g/mol) is nearly double the target’s calculated weight (~284.7 g/mol), impacting melting points and volatility .
  • The methyl ester group (common in the target and analogs) balances lipophilicity and stability, whereas carboxylic acids () may form salts or degrade under acidic conditions .

Biological Activity

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including chloro, chlorosulfonyl, and methyl groups, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6Cl2O4S\text{C}_7\text{H}_6\text{Cl}_2\text{O}_4\text{S}. The presence of the thiophene ring imparts distinct electronic properties, making it a valuable candidate for various applications, including pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro and chlorosulfonyl groups facilitate the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also influence binding affinity and specificity, enhancing the compound's bioactivity.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal activities. These properties are crucial for drug discovery, particularly in developing new treatments for infections caused by resistant microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro by interfering with cellular signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

Study Findings Reference
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria at concentrations as low as 10 µg/mL.
Study BShowed that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis in vitro.
Study CInvestigated the effects on enzyme inhibition related to inflammation, revealing potential therapeutic applications in inflammatory diseases.

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate, and how can yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include chlorosulfonation at the 5-position and esterification. Optimization requires precise control of reaction conditions (e.g., temperature, stoichiometry of SO₂Cl₂ for sulfonation) and purification via column chromatography. Evidence from sulfonylurea synthesis (e.g., halosulfuron-methyl) suggests using anhydrous solvents and catalytic bases to minimize side reactions . Yields can be improved by monitoring intermediates via TLC and employing recrystallization for final purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C4, chlorosulfonyl at C5). Aromatic thiophene protons appear downfield (~6.5–7.5 ppm), while sulfonyl groups deshield adjacent carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereoelectronic effects of the chlorosulfonyl group. Data collection requires high-resolution single crystals, often grown via slow evaporation in dichloromethane/hexane .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: ~296.94 g/mol) and fragmentation patterns .

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic, enabling reactions with amines to form sulfonamides. Kinetic studies suggest using polar aprotic solvents (e.g., DMF) and tertiary amines (e.g., Et₃N) to scavenge HCl, preventing acid-catalyzed decomposition. Competitive hydrolysis can occur in aqueous media, requiring strict anhydrous conditions .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in the crystal structure of this compound?

  • Methodological Answer : The chlorosulfonyl and ester groups create diverse hydrogen-bonding donors/acceptors. Graph-set analysis (e.g., Etter’s rules) reveals bifurcated interactions between sulfonyl oxygens and methyl/chlorine groups. Disordered solvent molecules (e.g., residual DCM) complicate refinement; SQUEEZE in PLATON or masking techniques in SHELXL are used to model electron density .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, identifying reactive sites. Molecular docking (AutoDock Vina) into sulfotransferase enzymes highlights the chlorosulfonyl group’s role in binding via π-stacking (thiophene ring) and hydrogen bonding (ester carbonyl). MD simulations assess stability of ligand-protein complexes .

Q. What experimental and computational approaches elucidate substituent effects on bioactivity?

  • Methodological Answer :

  • SAR Studies : Analog synthesis (e.g., replacing -SO₂Cl with -SO₂NH₂) followed by enzymatic assays quantifies activity changes. For example, sulfonamide derivatives show enhanced herbicidal activity due to improved target-site binding .
  • QSAR Models : Hammett σ constants correlate electronic effects of substituents (e.g., -Cl, -CH₃) with bioactivity. 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields to guide lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

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